2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole
Overview
Description
The compound “2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also has a hydrazinocarbonyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the imidazole and phenyl rings. The electron-donating nature of the nitrogen atoms in the imidazole ring could potentially have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-donating nitrogen atoms and the potential acidity of the hydrazine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the imidazole and phenyl rings could impact its solubility and stability .Scientific Research Applications
Analytical Tool in Biomedical Sciences
2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) has been utilized as an analytical tool in biomedical sciences. Its chemiluminescence (CL) and fluorescence (FL) properties have been explored for determining metal ions like cobalt (II) and chromium (VI), and for the determination of organic substances in biological materials. HCPI is particularly noted for its excellent properties as a labeling reagent in high-performance liquid chromatography, especially for fatty acids and amines or phenols (Nakashima, 2003).
Antimicrobial Activity
Research has been conducted on derivatives of HCPI, such as 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, revealing their potential antimicrobial properties. These derivatives have shown promising results in inhibiting the growth of various bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Gomha & Hassaneen, 2011).
Inhibition of α-Glucosidase and α-Amylase
Compounds related to HCPI, such as 4,5-diphenylimidazole-2-thione, have been studied for their effects on α-glucosidase and α-amylase. These studies suggest that these compounds can inhibit these enzymes in a dose-dependent manner, potentially offering therapeutic benefits for conditions like diabetes (Balba et al., 2011).
Synthesis of Novel Compounds
HCPI and its derivatives have been used in the synthesis of a variety of novel compounds, including fused thienopyrimidines, which have been tested for their antimicrobial activity. This underlines the versatility of HCPI as a building block in synthetic chemistry (Abdel-Fattah et al., 2006).
Anticancer Potential
New series of thiadiazole-imidazole derivatives, which include compounds related to HCPI, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown moderate to high effectiveness against liver carcinoma cell lines, suggesting a potential route for cancer treatment (Gomha et al., 2016).
Antioxidant and Antihaemolytic Agents
Hydrazinoimidazolines, closely related to HCPI, have been studied for their antioxidant and antihaemolytic properties. These compounds have demonstrated significant efficacy in scavenging reactive oxygen and nitrogen species, indicating their potential as antioxidants (Sztanke et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c23-26-22(27)18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)20(25-21)16-9-5-2-6-10-16/h1-14H,23H2,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFCOAUPSRLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164807 | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
CAS RN |
151589-38-7 | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151589387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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